- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions, Angewandte Chemie, 2013, 52(29), 7509-7513
Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)
935-99-9 structure
Product Name:1-(2-bromo-5-chlorophenyl)ethan-1-one
Número CAS:935-99-9
MF:C8H6BrClO
Megavatios:233.489640712738
MDL:MFCD11847057
CID:829350
PubChem ID:12486617
Update Time:2025-06-14
1-(2-bromo-5-chlorophenyl)ethan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 2-Acetyl-1-bromo-4-chlorobenzene
- 2-Bromo-5-chloroacetophenone
- 1-(2-bromo-5-chlorophenyl)ethan-1-one
- 2'-BROMO-5'-CHLOROACETOPHENONE
- PubChem23873
- BCQAWQMDMPBDBW-UHFFFAOYSA-N
- CL8884
- LS11579
- Ethanone, 1-(2-bromo-5-chlorophenyl)-
- BC004983
- AM806605
- AB0027754
- W9625
- ST24020993
- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
- 2′-Bromo-5′-chloroacetophenone
- SCHEMBL3121226
- GS-3929
- CS-0031412
- MFCD11847057
- SY067370
- DTXSID40500054
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
- DB-362698
- 935-99-9
- EN300-1912878
- AKOS015919676
-
- MDL: MFCD11847057
- Renchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
- Clave inchi: BCQAWQMDMPBDBW-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C(Br)=CC=C(Cl)C=1
Atributos calculados
- Calidad precisa: 231.92906g/mol
- Masa isotópica única: 231.92906g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1
- Xlogp3: 2.9
Propiedades experimentales
- Denso: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
- índice de refracción: 1.5517 (589.3 nm 15 ºC)
- Disolución: Very 微溶 (0.18 g/L) (25 ºC),
1-(2-bromo-5-chlorophenyl)ethan-1-one Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Store long-term at 2-8°C
1-(2-bromo-5-chlorophenyl)ethan-1-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B826656-10g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | ≥95% | 10g |
1,349.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-200mg |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 200mg |
72.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 5g |
986.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-1g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 1g |
231.0CNY | 2021-07-12 | |
| TRC | B700510-50mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700510-100mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700510-500mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 500mg |
$ 115.00 | 2022-06-06 | ||
| Chemenu | CM100525-25g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$393 | 2021-06-17 | |
| Apollo Scientific | OR17623-1g |
2'-Bromo-5'-chloroacetophenone |
935-99-9 | 98+% | 1g |
£15.00 | 2025-02-19 | |
| Chemenu | CM100525-25g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$122 | 2024-07-19 |
1-(2-bromo-5-chlorophenyl)ethan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
Referencia
- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux
Referencia
- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis, Journal of Organic Chemistry, 2017, 82(21), 11585-11593
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt
Referencia
- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol, European Journal of Organic Chemistry, 2022, 2022(18),
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt
Referencia
- Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt
Referencia
- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization, Organic Letters, 2020, 22(20), 7897-7902
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
Referencia
- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
Referencia
- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referencia
- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referencia
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referencia
- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction, Journal of the American Chemical Society, 2016, 138(42), 13830-13833
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referencia
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referencia
- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Enantioselective Bromo-oxycyclization of Silanol, Organic Letters, 2016, 18(1), 80-83
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referencia
- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones, Organic Letters, 2015, 17(22), 5566-5569
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
Referencia
- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone, ChemistrySelect, 2023, 8(26),
1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials
- 4-Chlorobromobenzene
- 1-(2-Bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chlorobenzoic acid
- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide
1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products
1-(2-bromo-5-chlorophenyl)ethan-1-one Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
Número de pedido:A22436
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:02
Precio ($):348.0
Correo electrónico:sales@amadischem.com
1-(2-bromo-5-chlorophenyl)ethan-1-one Literatura relevante
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
Pureza:99%
Cantidad:100g
Precio ($):348.0